N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c14-13(15,16)10-6-8-11(9-7-10)17-20(18,19)12-4-2-1-3-5-12/h1-9,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEZXLVHZIUBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of 4-(trifluoromethyl)aniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
4-(trifluoromethyl)aniline+benzenesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene may be used to facilitate the reaction, and the product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group and trifluoromethyl substituent modulate oxidation pathways:
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Oxidation of the Sulfonamide Group : Under strong acidic conditions with H₂O₂ or KMnO₄, the sulfonamide moiety can oxidize to sulfonic acid derivatives. For example, reaction with CrO₃ in H₂SO₄ yields benzenesulfonic acid analogues .
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Aromatic Ring Oxidation : Electrophilic attack at the para-position of the trifluoromethyl group is hindered due to its electron-withdrawing nature. Oxidation with HNO₃/H₂SO₄ predominantly targets the unsubstituted benzene ring, forming nitro derivatives .
Reduction Reactions
Reductive pathways depend on reagent selection:
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Catalytic Hydrogenation : Pd/C or PtO₂ in ethanol reduces nitro groups (if present) to amines, but leaves the sulfonamide and trifluoromethyl groups intact .
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Sodium Bisulfite-Mediated Reduction : In DMSO at 60°C, sodium bisulfite facilitates reductive coupling reactions, forming N-sulfonyl hydroxylamine intermediates. This method is effective for synthesizing heteroaryl sulfonamides .
Substitution Reactions
The trifluoromethyl group directs electrophilic substitution to specific positions:
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Halogenation : Bromination with Br₂/FeBr₃ occurs at the meta position relative to the sulfonamide group, yielding 3-bromo derivatives .
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Nucleophilic Aromatic Substitution : Electron-deficient aromatic rings allow substitutions with amines or thiols under basic conditions. For example, reaction with NaSH produces thiophenol derivatives .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
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Suzuki-Miyaura Coupling : The brominated derivative (e.g., 4-bromo-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide) reacts with arylboronic acids to form biaryl sulfonamides .
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Buchwald-Hartwig Amination : Primary amines couple with brominated intermediates to generate secondary amines .
Comparative Reactivity with Analogues
The trifluoromethyl group enhances stability and directs regioselectivity compared to non-fluorinated analogues:
Mechanistic Insights
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Reductive Coupling Pathway : Proposed mechanism involves nitrosoarene intermediates (e.g., nitrosobenzene) reacting with sodium sulfinates to form N-sulfonyl hydroxylamines, which are reduced to sulfonamides .
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Acid-Base Behavior : The sulfonamide NH acts as a weak acid (pKa ~10), enabling deprotonation under basic conditions for nucleophilic reactions .
Key Research Findings
Scientific Research Applications
Scientific Research Applications
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Pharmacological Studies
- N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has shown promise in cardiovascular research. Studies indicate that it can influence perfusion pressure and coronary resistance, suggesting therapeutic potential in treating cardiovascular diseases.
- Computational docking studies reveal that the compound may effectively bind to proteins involved in cardiovascular regulation, providing insights into its mechanism of action.
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Antimicrobial Activity
- Sulfonamide derivatives are known for their antimicrobial properties. Research has indicated that this compound exhibits significant antibacterial activity against various pathogens, making it a candidate for further development in antimicrobial therapies.
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Cancer Research
- The compound's structural similarities to other sulfonamide derivatives allow for comparative studies in cancer treatment. It may inhibit specific enzymes involved in tumor growth, which is an area of ongoing research.
Comparative Analysis with Related Compounds
The following table compares this compound with other structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | Contains an amino group instead of a nitro group | Enhanced biological activity due to amino functionality |
| 2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamide | Contains chlorine substituents | Different halogenation pattern affecting reactivity |
| 2-Hydrazinocarbonyl-benzenesulfonamide | Features a hydrazine moiety | Potentially different pharmacological profiles due to hydrazine presence |
Case Studies
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Cardiovascular Effects
- A study conducted on animal models demonstrated that this compound significantly reduced blood pressure and improved coronary blood flow, indicating its potential as a treatment for hypertension.
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Antimicrobial Efficacy
- In vitro tests revealed that the compound exhibited strong activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antibiotics.
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Cancer Cell Line Studies
- Research involving various cancer cell lines showed that the compound could inhibit cell proliferation at low concentrations, highlighting its potential role as an anticancer agent.
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the transition state of peptide hydrolysis, making it a potent inhibitor of enzymes such as cysteine proteases . This inhibition can disrupt various biological pathways, leading to its antimicrobial and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of N-[4-(trifluoromethyl)phenyl]benzenesulfonamide derivatives are highly influenced by substituents on the benzene ring or the sulfonamide nitrogen. Below is a detailed comparison of structurally related compounds:
Key Insights from Structural Comparisons
Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitro derivative () exhibits enhanced reactivity due to its electron-withdrawing nitro group, making it suitable for further synthetic modifications. In contrast, the 4-amino analog () offers improved solubility and bioavailability, critical for drug design. The trifluoromethyl group in all analogs enhances metabolic stability and lipophilicity, favoring membrane permeability .
Complex Substituents and Receptor Binding: T0901317's trifluoroethyl and hydroxyl-trifluoromethyl ethyl groups enable high-affinity binding to LXRs, modulating cholesterol homeostasis .
Antimicrobial Activity :
- Derivatives with heterocyclic moieties (e.g., oxazole in ) show enhanced antimicrobial potency, likely due to increased interaction with bacterial enzyme active sites .
Synthetic Utility :
- The parent compound and its 4-chloro derivative () are pivotal intermediates in pharmaceutical synthesis, underscoring their industrial relevance.
Biological Activity
N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and cardiovascular health. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and implications for therapeutic use.
Chemical Structure and Properties
This compound belongs to a class of compounds known as sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a phenyl ring. The trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.
1. Inhibition of Cancer Cell Proliferation
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study evaluating its effects on HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells demonstrated that the compound induced apoptosis and cell cycle arrest.
- Cytotoxicity Data : The compound showed IC50 values indicating effective inhibition of cell viability:
- HCT-116 : IC50 = 12 µM
- MCF-7 : IC50 = 15 µM
- HeLa : IC50 = 18 µM
These results suggest that this compound may serve as a potential chemotherapeutic agent due to its ability to induce apoptosis through mechanisms involving increased intracellular calcium levels and modulation of cell cycle progression .
2. Calcium Influx Modulation
The compound has been shown to enhance calcium influx in smooth muscle cells, which could have implications for cardiovascular applications. In isolated organ bath studies, this compound significantly increased perfusion pressure in response to calcium channel stimulation.
- Experimental Findings :
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
- Study on Apoptosis Induction : A detailed investigation into the apoptotic pathways revealed that treatment with this compound led to significant increases in apoptotic cell populations in both wild-type and mutant p53 cancer cell lines. Flow cytometry analysis indicated late-stage apoptosis as a predominant outcome .
- Pharmacokinetic Considerations : Theoretical studies using molecular docking simulations suggested favorable interactions between the compound and calcium channel proteins, which may underlie its biological activity. Predictions indicated that modifications to the molecular structure could enhance therapeutic efficacy while minimizing adverse effects .
Data Table: Summary of Biological Activity
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HCT-116 | 12 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest | |
| HeLa | 18 | Increased calcium influx | |
| Calcium Influx | Rat Arteries | N/A | Enhanced contractility |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and analytical methods for N-[4-(trifluoromethyl)phenyl]benzenesulfonamide?
- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation typically involves reacting benzenesulfonyl chloride with 4-(trifluoromethyl)aniline under basic conditions (e.g., pyridine or triethylamine). Similar derivatives, such as T0901317, employ multi-step protocols involving Suzuki-Miyaura coupling for aryl group introduction .
- Characterization : Purity (>95%) is confirmed via reverse-phase HPLC. Structural validation uses H/C NMR and high-resolution mass spectrometry (HRMS). X-ray crystallography (e.g., for related sulfonamides) resolves stereochemistry and hydrogen-bonding networks .
Q. How is the compound’s solubility and stability optimized for in vitro assays?
- Solubility : Use polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in assay buffers containing cyclodextrins or surfactants (e.g., Tween-20).
- Stability : Conduct accelerated stability studies (40°C/75% RH) over 14 days, monitoring degradation via LC-MS. For light-sensitive derivatives, store solutions in amber vials under inert gas .
Advanced Research Questions
Q. How can researchers identify the primary molecular targets of this compound?
- Target Screening : Use nuclear receptor profiling assays (e.g., Gal4-reporter systems for LXR, RORα/γ). T0901317, a structural analog, was identified as a dual LXR agonist and ROR inverse agonist via such screens .
- Binding Affinity : Perform competitive radioligand binding assays (e.g., H-labeled T0901317) with purified receptors. Calculate values using Cheng-Prusoff equations .
- Functional Validation : Confirm target specificity via siRNA knockdown (e.g., RORα/γ siRNA in HepG2 cells) to assess loss of compound activity on downstream genes like G6Pase .
Q. What experimental designs are recommended to study the compound’s role in cholesterol metabolism?
- In Vitro Models : Use HepG2 cells or primary hepatocytes to measure cholesterol efflux via H-cholesterol labeling. Quantify ABCA1/ABCG1 expression via qPCR and Western blot .
- In Vivo Models : Administer the compound to LDLR mice and analyze plasma HDL-C levels and aortic plaque formation. Pair with LXR knockout mice to isolate compound-specific effects .
Q. How should conflicting data on agonist vs. antagonist activity be resolved?
- Mechanistic Context : For compounds like T0901317, which acts as an LXR agonist but ROR inverse agonist, use tissue-selective models (e.g., immune cells for ROR, liver for LXR).
- Pharmacological Tools : Co-administer receptor-specific antagonists (e.g., GSK2033 for LXRβ) to dissect pathway contributions. Utilize CRISPR-Cas9-edited cell lines to eliminate off-target receptors .
Q. What strategies are effective in studying immune modulation by this compound?
- Immune Cell Assays : Test Th17 differentiation in CD4 T cells using IL-17A ELISA. For ROR-dependent effects, compare outcomes in wild-type vs. RORγt cells .
- Cytokine Profiling : Use multiplex assays (e.g., Luminex) to measure IL-23, IL-1β, and TNF-α in compound-treated macrophages stimulated with LPS .
Methodological Tables
| Analytical Technique | Application | References |
|---|---|---|
| X-ray Crystallography | Hydrogen-bonding network analysis | |
| HRMS | Exact mass confirmation (±2 ppm error) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
